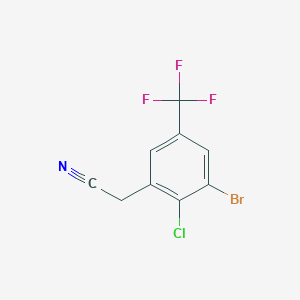
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is an organic compound that features a bromine, chlorine, and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetonitrile precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 3-Bromo-5-(trifluoromethyl)phenol
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H4BrClF3N |
|---|---|
Molecular Weight |
298.48 g/mol |
IUPAC Name |
2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrClF3N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 |
InChI Key |
RORZDGNHOBWOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


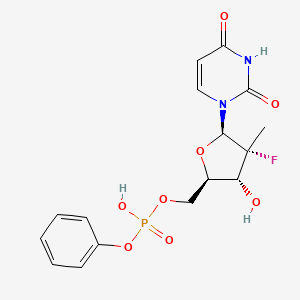

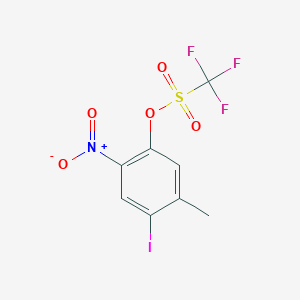
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
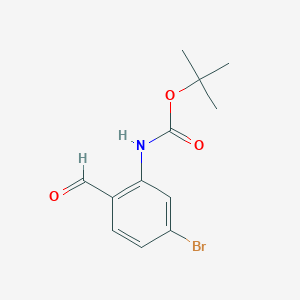
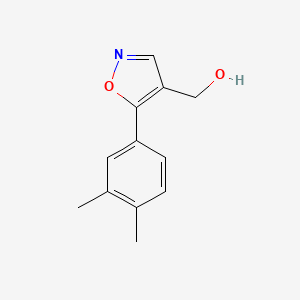


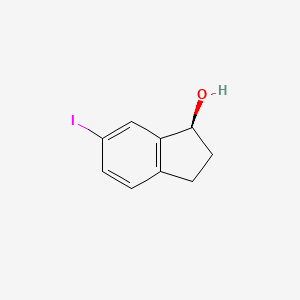
![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
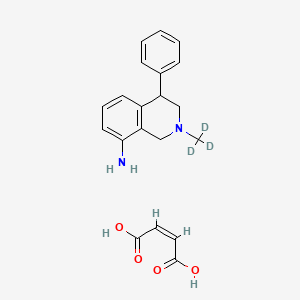
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
